An In-depth Technical Guide to the Chemical Properties of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyrazin-2-yl)piperidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a reactive chloropyrazine moiety with a versatile piperidin-4-amine scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds, and the piperidine ring is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the reactivity of this compound, offering a technical resource for researchers in the field.
Chemical and Physical Properties
Due to the limited availability of direct experimental data for 1-(6-Chloropyrazin-2-yl)piperidin-4-amine, the following properties are a combination of data from closely related compounds and predicted values. These serve as a reliable estimation for experimental design and computational studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₄ | Calculated |
| Molecular Weight | 212.68 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted logP | 1.5 - 2.5 | Inferred from related structures[2] |
| Predicted pKa | Basic (amine): 8.5 - 9.5; Basic (pyrazine N): 1.0 - 2.0 | Inferred from piperazine and pyrazine pKa values[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from properties of starting materials[4][5] |
Proposed Synthesis
The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine can be achieved through a two-step process involving a nucleophilic aromatic substitution (SNA) reaction followed by a deprotection step. This proposed pathway is based on established methodologies for the amination of chloropyrazines and related heterocyclic systems.[1][6][7]
Step 1: Synthesis of tert-butyl (1-(6-chloropyrazin-2-yl)piperidin-4-yl)carbamate
The first step involves the reaction of 2,6-dichloropyrazine with a Boc-protected 4-aminopiperidine, namely tert-butyl piperidin-4-ylcarbamate. The Boc protecting group is utilized to prevent side reactions involving the primary amine of the piperidine.[8]
Reaction:
Synthesis Step 1: Nucleophilic Aromatic Substitution
Experimental Protocol:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperidin-4-ylcarbamate (1.0-1.2 eq).[6]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-(6-chloropyrazin-2-yl)piperidin-4-yl)carbamate.
Step 2: Deprotection to yield 1-(6-Chloropyrazin-2-yl)piperidin-4-amine
The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.[9][10][11][12]
Reaction:
Synthesis Step 2: Boc Deprotection
Experimental Protocol:
-
Dissolve the purified tert-butyl (1-(6-chloropyrazin-2-yl)piperidin-4-yl)carbamate from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution.[11]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralize the residue with a base, such as a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(6-chloropyrazin-2-yl)piperidin-4-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity and Potential Applications
The chemical reactivity of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine is characterized by the distinct functionalities of its constituent rings.
-
Chloropyrazine Moiety: The chlorine atom on the pyrazine ring is susceptible to further nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a versatile handle for library synthesis in drug discovery programs. The electron-deficient nature of the pyrazine ring facilitates these substitutions.[1][6]
-
Piperidin-4-amine Moiety: The primary amine on the piperidine ring is a key site for functionalization. It can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation to introduce diverse substituents.[13] This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
The combination of these reactive sites makes 1-(6-Chloropyrazin-2-yl)piperidin-4-amine a valuable building block for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.
Spectroscopic Data (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
Piperidine protons (8H): A series of multiplets expected in the range of 1.5-2.2 ppm and 2.8-3.5 ppm.
-
Piperidine CH-NH₂ proton (1H): A multiplet expected around 2.9-3.2 ppm.
-
NH₂ protons (2H): A broad singlet that can exchange with D₂O.
-
Pyrazine protons (2H): Two singlets or doublets expected in the aromatic region, likely between 7.5 and 8.5 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Piperidine carbons: Signals expected in the range of 30-60 ppm.
-
Pyrazine carbons: Signals expected in the aromatic region, likely between 130 and 160 ppm.
Safety and Handling
The starting material, 2,6-dichloropyrazine, is known to be an irritant to the eyes, respiratory system, and skin.[16][17] The Boc-protected piperidine intermediate is also an irritant.[18][19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the starting materials and related compounds.
Conclusion
1-(6-Chloropyrazin-2-yl)piperidin-4-amine is a strategically important chemical intermediate with significant potential in the field of drug discovery. While direct experimental data for this compound is scarce, its chemical properties and reactivity can be reliably inferred from related structures and established chemical principles. The proposed two-step synthesis provides a practical and efficient route to access this valuable building block, enabling the exploration of novel chemical space for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to incorporate this versatile scaffold into their synthetic programs.
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